molecular formula C22H22N2OS B1229156 2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

Cat. No. B1229156
M. Wt: 362.5 g/mol
InChI Key: DJDYZPPLJNLDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,6-dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a member of quinolines.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound has been used in chemical reactions to form dihydroindoloquinazoline derivatives, as demonstrated by the reaction of similar compounds with aminonaphthalene in the presence of BF3·Et2O (Harano et al., 2007).
  • It has also been involved in the synthesis of pyrazole derivatives containing a 2-methylquinoline ring system, exhibiting potential as antimicrobial agents (Raju et al., 2016).

Catalytic Behavior and Material Science

  • Compounds containing similar structures have been used to create NNN tridentate ligands for coordination with iron(II) and cobalt(II) dichloride, showing catalytic activities for ethylene reactivity (Sun et al., 2007).
  • The reaction of related quinoline methides has been studied for potential applications in material science and synthetic chemistry (Chauncey et al., 1990).

properties

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

2-(3,6-dimethylquinolin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C22H22N2OS/c1-14-8-9-19-18(10-14)11-15(2)22(23-19)26-13-21(25)24-16(3)12-17-6-4-5-7-20(17)24/h4-11,16H,12-13H2,1-3H3

InChI Key

DJDYZPPLJNLDDY-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC4=C(C=C(C=C4)C)C=C3C

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC4=C(C=C(C=C4)C)C=C3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.